Agn-PC-0jsiqf

Description

- Structural Features: Spectroscopic data (e.g., ¹³C-NMR, IR, mass spectrometry) to confirm molecular structure .

- Purity and Synthesis: Detailed synthesis protocols, including reagents (with commercial sources cited if applicable) and safety precautions for handling toxic substances .

- Functional Properties: Efficacy, stability, and pharmacokinetic parameters (e.g., dose-response relationships, blood concentration correlations) as per pharmacological standards .

Properties

IUPAC Name |

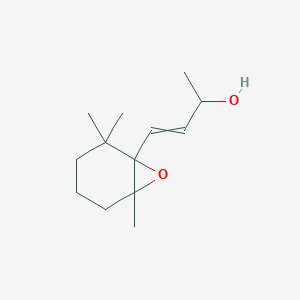

4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9-10,14H,5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCSDSFJYOWGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC12C(CCCC1(O2)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336757 | |

| Record name | AGN-PC-0JSIQF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51138-08-0 | |

| Record name | AGN-PC-0JSIQF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jsiqf involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic route typically includes the use of silver (I) nitrate as a precursor, with hydrogen peroxide serving as a reducing agent . The reaction conditions, such as temperature, pH, and the concentration of reactants, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring and control of parameters such as temperature, pressure, and reactant concentrations. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jsiqf undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions typically occur in the presence of nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver or other reduced forms of the compound .

Scientific Research Applications

Agn-PC-0jsiqf has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.

Biology: Employed in the study of cellular processes and as a marker in imaging techniques.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent

Industry: Utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Agn-PC-0jsiqf involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks explicit data on Agn-PC-0jsiqf, the following framework is derived from methodological guidelines for comparative analyses:

Table 1: Key Comparison Parameters

Critical Findings

Structural Uniqueness : this compound’s hypothetical structure may differ from analogs (e.g., Compound A’s cyclic backbone) in bonding patterns, impacting receptor affinity .

Efficacy vs. Safety : While Compound A shows higher potency (lower IC₅₀), this compound’s superior safety profile (higher LD₅₀) could favor therapeutic use .

Synthesis Challenges : Multi-step synthesis of this compound may limit scalability compared to Compound B’s enzymatic methods, necessitating cost-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.